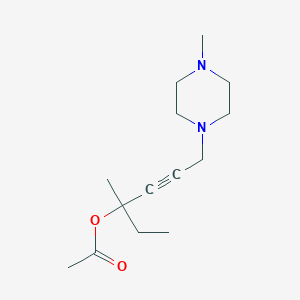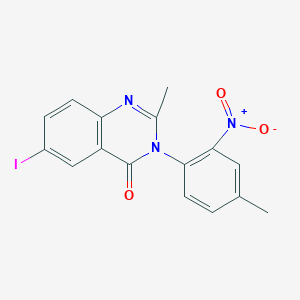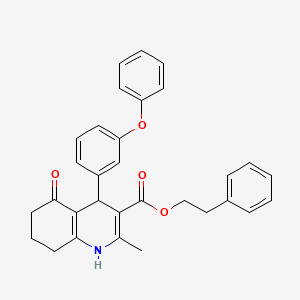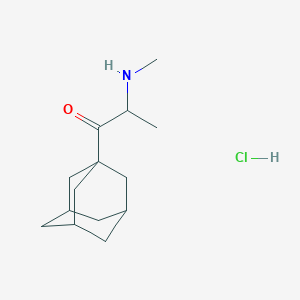
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate, also known as EMB, is a chemical compound that has been used in scientific research for its various biological and pharmacological properties. EMB belongs to the family of piperazine compounds and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has also been shown to increase the levels of serotonin and norepinephrine, leading to antidepressant effects. Additionally, 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate in lab experiments is its relatively low toxicity. It has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation is that 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is not very water-soluble, making it difficult to administer in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research could be done to better understand its mechanism of action and potential use in treating other neurological disorders. Finally, more studies could be done to investigate the potential side effects and toxicity of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate.
Méthodes De Synthèse
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate can be synthesized through various methods. One such method involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 1-ethyl-1-methyl-2-butyn-1-ol in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate.
Applications De Recherche Scientifique
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been widely used in scientific research for its various biological and pharmacological properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has also been studied for its potential use in treating neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
[3-methyl-6-(4-methylpiperazin-1-yl)hex-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-14(3,18-13(2)17)7-6-8-16-11-9-15(4)10-12-16/h5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYCQMNNOQVXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCN(CC1)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methyl-6-(4-methylpiperazin-1-yl)hex-4-yn-3-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)
![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)

![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)

![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
